

# Application Note: Electrophysiological Recording of the Sodium-Potassium Pump Current

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## Compound of Interest

Compound Name: Sodium potassium

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## Introduction

The Sodium-Potassium ( $\text{Na}^+/\text{K}^+$ ) pump, also known as the  $\text{Na}^+/\text{K}^+$ -ATPase, is a vital transmembrane protein found in all animal cells.[1][2] It actively transports three sodium ions ( $\text{Na}^+$ ) out of the cell in exchange for two potassium ions ( $\text{K}^+$ ) into the cell, a process powered by the hydrolysis of one molecule of ATP.[1][2][3] This pumping action is electrogenic, creating a net outward movement of positive charge, which generates a small but significant outward membrane current ( $I_p$ ).[2][4][5] This current contributes to the resting membrane potential and is crucial for maintaining cellular ion homeostasis, which is essential for numerous physiological processes, including neuronal excitability and muscle contraction.[6][7]

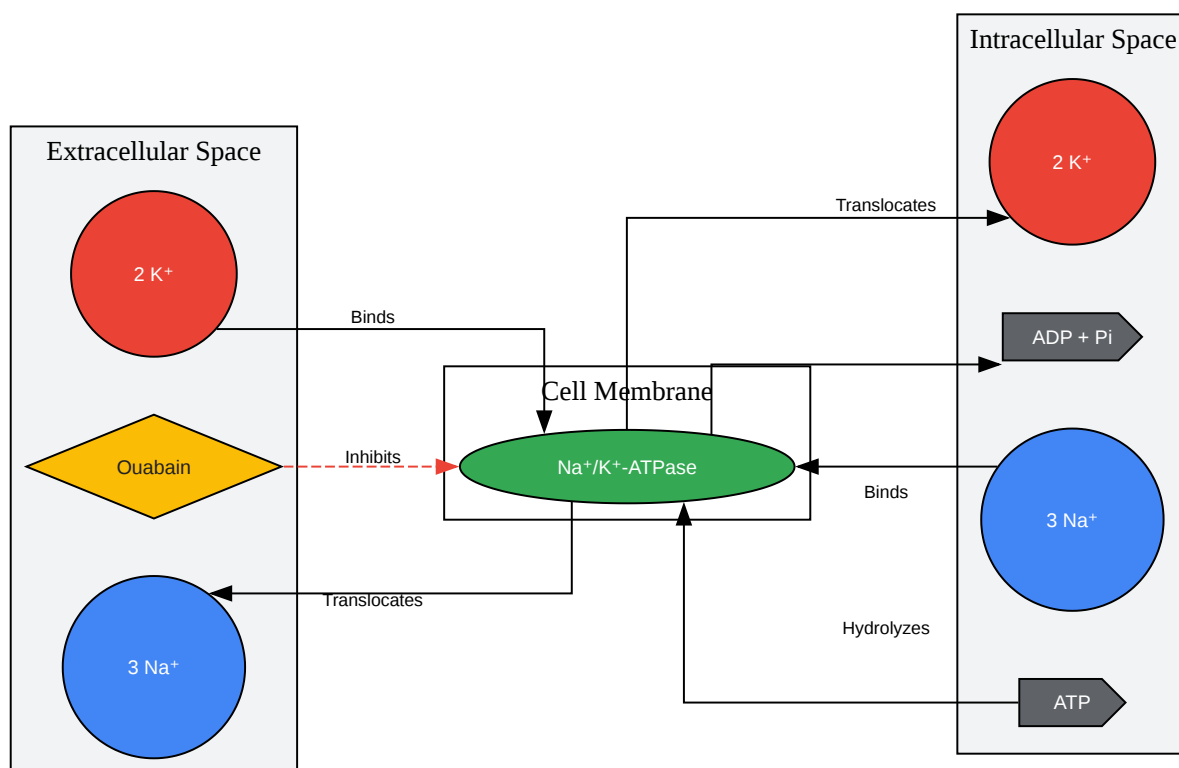
The electrophysiological measurement of the  $\text{Na}^+/\text{K}^+$  pump current provides a direct and real-time assessment of its activity in its native cellular environment.[1][4][5] This is in contrast to biochemical assays that measure ATPase activity in isolated membrane fractions. The patch-clamp technique, particularly in the whole-cell configuration, is the gold standard for recording  $\text{Na}^+/\text{K}^+$  pump current, allowing for precise control of both the intracellular and extracellular environments.[8]

This application note provides detailed protocols for the isolation and recording of the  $\text{Na}^+/\text{K}^+$  pump current using the whole-cell voltage-clamp technique. It also includes representative

quantitative data and visualizations to guide researchers in their experimental design and data interpretation.

## Signaling Pathway and Pump Mechanism

The  $\text{Na}^+/\text{K}^+$  pump operates through a cycle of conformational changes, often referred to as the Post-Albers cycle. The binding and release of  $\text{Na}^+$ ,  $\text{K}^+$ , and ATP, along with phosphorylation and dephosphorylation of the enzyme, drive the transport of ions across the membrane. This electrogenic process can be modulated by various endogenous and exogenous factors, including hormones, neurotransmitters, and pharmacological agents like cardiac glycosides (e.g., ouabain).[4][5]



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**Figure 1:** Simplified signaling diagram of the Na<sup>+</sup>/K<sup>+</sup> pump cycle and its inhibition by ouabain.

## Experimental Protocols

### Protocol 1: Whole-Cell Voltage-Clamp Recording of Ouabain-Sensitive Na<sup>+</sup>/K<sup>+</sup> Pump Current

This protocol is designed to isolate and measure the Na<sup>+</sup>/K<sup>+</sup> pump current by subtracting the current remaining after the application of a specific pump inhibitor, ouabain.

#### 1. Cell Preparation:

- Isolate single cells from the tissue of interest (e.g., cardiac myocytes, neurons, or smooth muscle cells) using standard enzymatic digestion protocols.[\[4\]](#)[\[9\]](#)
- Plate the isolated cells on glass coverslips and allow them to adhere.
- For experiments, mount the coverslip in a recording chamber on the stage of an inverted microscope.

#### 2. Solutions:

- Prepare the following solutions and adjust the pH and osmolarity as indicated. It is crucial to block other ionic currents to isolate the pump current.

Solution Type	Component	Concentration (mM)
Extracellular (Tyrode's) Solution	NaCl	137
	KCl	5.4
	MgCl <sub>2</sub>	1
	Glucose	10
	HEPES	10
	BaCl <sub>2</sub>	2
	CsCl	1
	CdCl <sub>2</sub>	0.2
	NiCl <sub>2</sub>	2
	Adjust pH to 7.4 with NaOH	
Intracellular (Pipette) Solution	K-Aspartate or Cs-Aspartate	120
	NaCl	10-50
	MgATP	5
	EGTA	10
	HEPES	10
	Adjust pH to 7.2 with KOH or CsOH	

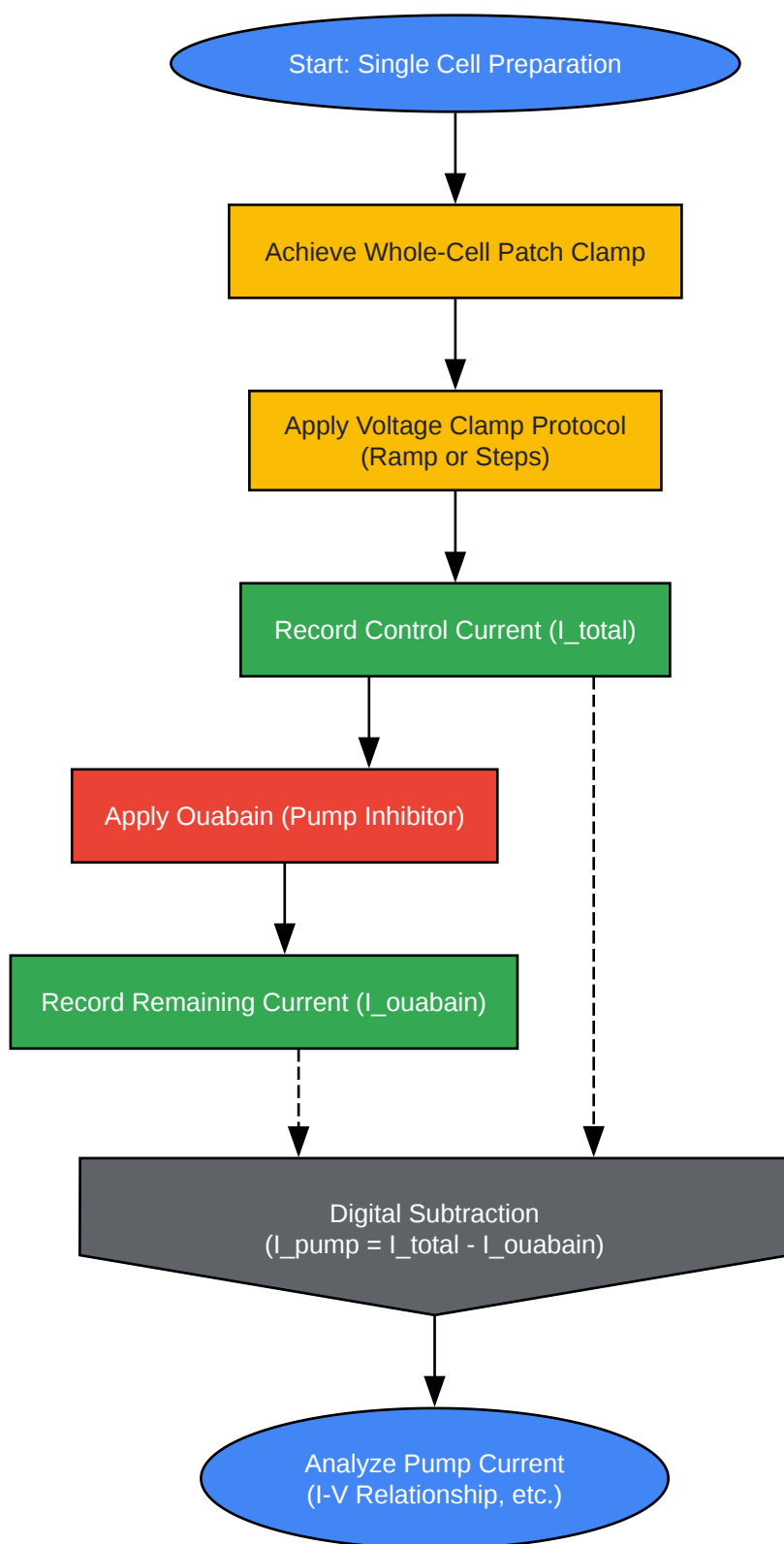
### 3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.[\[10\]](#)
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

- Obtain a giga-ohm seal ( $>1\text{ G}\Omega$ ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of  $-40\text{ mV}$ .[\[11\]](#)
- To measure the voltage dependence of the pump current, apply a voltage-ramp protocol (e.g., from  $+60\text{ mV}$  to  $-120\text{ mV}$  over 2-5 seconds) or a series of voltage steps (e.g., from  $-140\text{ mV}$  to  $+60\text{ mV}$  in  $20\text{ mV}$  increments for  $200\text{ ms}$ ).[\[8\]](#)[\[11\]](#)

#### 4. Isolation of Pump Current:

- Record the total membrane current under control conditions.
- Perfuse the recording chamber with the extracellular solution containing a saturating concentration of ouabain (e.g.,  $100\text{ }\mu\text{M}$  to  $1\text{ mM}$ , depending on the isoform and species) to block the  $\text{Na}^+/\text{K}^+$  pump.[\[12\]](#)
- Record the remaining membrane current in the presence of ouabain.
- The  $\text{Na}^+/\text{K}^+$  pump current is obtained by digitally subtracting the current recorded in the presence of ouabain from the control current.[\[6\]](#)



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**Figure 2:** Experimental workflow for isolating the ouabain-sensitive Na<sup>+</sup>/K<sup>+</sup> pump current.

## Protocol 2: Measurement of $K^+$ -Activated $Na^+/K^+$ Pump Current

This alternative protocol identifies the pump current as the current activated by extracellular potassium.

### 1. Cell Preparation and Solutions:

- Follow the same cell preparation and use the same intracellular solution as in Protocol 1.
- Prepare two extracellular solutions: one containing a physiological concentration of  $K^+$  (e.g., 5.4 mM) and another that is  $K^+$ -free ( $K^+$  is replaced with an equimolar concentration of N-methyl-D-glucamine or another impermeant cation). Both solutions should contain the cocktail of channel blockers.

### 2. Electrophysiological Recording and Isolation of Pump Current:

- Establish a whole-cell recording and apply the desired voltage protocol as in Protocol 1.
- Initially, perfuse the cell with the  $K^+$ -free extracellular solution to inhibit the  $Na^+/K^+$  pump. Record the baseline current.
- Switch to the  $K^+$ -containing extracellular solution to activate the pump. The resulting outward current is the  $K^+$ -activated pump current.[\[9\]](#)
- The pump current can be isolated by subtracting the current in the  $K^+$ -free solution from the current in the  $K^+$ -containing solution.[\[12\]](#)

## Data Presentation

The following tables summarize typical quantitative data obtained from  $Na^+/K^+$  pump current recordings in various cell types.

Table 1:  $Na^+/K^+$  Pump Current Density in Different Cell Types

Cell Type	Intracellular [Na <sup>+</sup> ] (mM)	Extracellular [K <sup>+</sup> ] (mM)	Holding Potential (mV)	Pump Current Density (pA/pF)	Reference
Guinea-pig ventricular myocyte	50	10	-40	1.2 ± 0.2	<a href="#">[9]</a>
Rabbit ventricular myocyte	30	Varies	0	~1.0 (at 5.4 mM K <sup>+</sup> )	<a href="#">[12]</a>
Rat dorsal root ganglion neuron	30	5.4	-40	~0.5	<a href="#">[6]</a>
Canine Purkinje myocyte	Not specified (Na <sup>+</sup> loaded)	4	Not specified	0.27 ± 0.02 (μA/μF)	<a href="#">[13]</a>

Table 2: Kinetic Properties of the Na<sup>+</sup>/K<sup>+</sup> Pump



Parameter	Value	Cell Type	Conditions	Reference
Kd for intracellular Na <sup>+</sup>	22 ± 5 mM	Guinea-pig mesenteric artery smooth muscle	10 mM extracellular K <sup>+</sup>	[9]
Kd for extracellular K <sup>+</sup>	1.6 mM	Guinea-pig mesenteric artery smooth muscle	50 mM intracellular Na <sup>+</sup>	[9]
Km for extracellular K <sup>+</sup>	1.88 mM	Rabbit ventricular myocyte	30 mM intracellular Na <sup>+</sup>	[12]
Ouabain Inhibition (Kd, high affinity)	0.20 μM	Rat dorsal root ganglion neuron	30 mM intracellular Na <sup>+</sup>	[6]
Ouabain Inhibition (Kd, low affinity)	140.1 μM	Rat dorsal root ganglion neuron	30 mM intracellular Na <sup>+</sup>	[6]

## Troubleshooting and Considerations

- **Run-down of Pump Current:** The Na<sup>+</sup>/K<sup>+</sup> pump current can decrease over time in the conventional whole-cell configuration, possibly due to the washout of essential intracellular components.[9] Using the perforated patch-clamp technique can mitigate this issue.[9]
- **Incomplete Block of Other Currents:** Ensure that the concentrations of channel blockers are sufficient to eliminate contaminating currents. The remaining current in the presence of ouabain should be linear and time-independent.
- **Temperature Sensitivity:** The Na<sup>+</sup>/K<sup>+</sup> pump is highly temperature-dependent.[1] Maintain a constant and physiological temperature throughout the experiment for reproducible results.
- **ATP Requirement:** The intracellular solution must contain ATP to fuel the pump.[14] It is advisable to keep ATP-containing solutions on ice to prevent degradation.[14]

- Voltage Dependence: The Na<sup>+</sup>/K<sup>+</sup> pump current is voltage-dependent, typically decreasing at very negative membrane potentials.[8] The shape of the current-voltage (I-V) relationship provides insights into the pump's mechanism.

## Conclusion

The electrophysiological recording of the Na<sup>+</sup>/K<sup>+</sup> pump current is a powerful technique for studying its function and regulation in living cells. By carefully designing experimental protocols to isolate the pump current, researchers can obtain valuable data on its kinetic properties, voltage dependence, and modulation by pharmacological agents. This information is critical for understanding the physiological roles of the Na<sup>+</sup>/K<sup>+</sup> pump and for the development of drugs targeting this essential transporter.

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- To cite this document: BenchChem. [Application Note: Electrophysiological Recording of the Sodium-Potassium Pump Current]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080026#electrophysiology-recording-of-sodium-potassium-pump-current]

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